molecular formula C30H15N3O4 B1595949 N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide CAS No. 4216-01-7

N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide

Cat. No.: B1595949
CAS No.: 4216-01-7
M. Wt: 481.5 g/mol
InChI Key: UCANIZWVDIFCHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of anthracene derivatives with benzo[e]perimidine-4-carboxamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of certain enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Paradone Yellow 8GF
  • Romantrene Yellow F4G
  • Mikethrene Yellow 4GF
  • Threne Yellow 4GF
  • C.I. Vat Yellow 20
  • Indanthren Yellow 4GF
  • Pigment Yellow 108

Uniqueness

Compared to similar compounds, N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide stands out due to its unique molecular structure, which imparts specific chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-7-oxobenzo[e]perimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H15N3O4/c34-27-16-7-2-1-6-15(16)25-24-20(27)12-13-21(26(24)32-14-31-25)30(37)33-22-11-5-10-19-23(22)29(36)18-9-4-3-8-17(18)28(19)35/h1-14H,(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCANIZWVDIFCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NC4=C(C=CC(=C43)C2=O)C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063359
Record name 7H-Benzo[e]perimidine-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-7-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4216-01-7
Record name Pigment Yellow 108
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4216-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. 68420
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Record name Vat Yellow 20
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Record name 7H-Benzo[e]perimidine-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-7-oxo-
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Record name 7H-Benzo[e]perimidine-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-7-oxo-
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Record name N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide
Reactant of Route 2
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N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide
Reactant of Route 3
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N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide
Reactant of Route 4
N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide
Reactant of Route 5
N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide
Reactant of Route 6
N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide

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